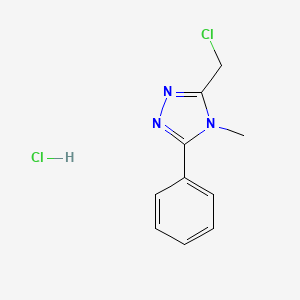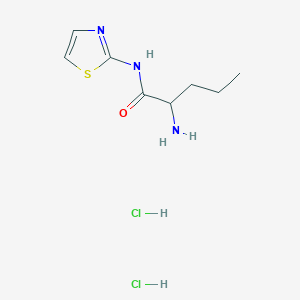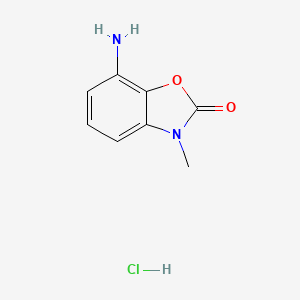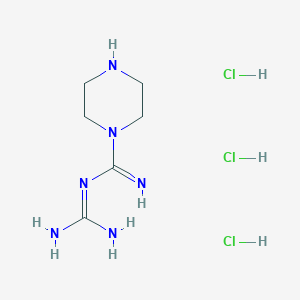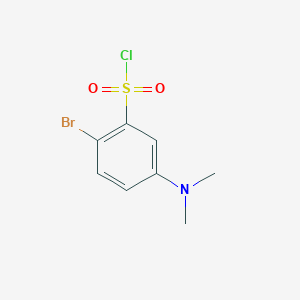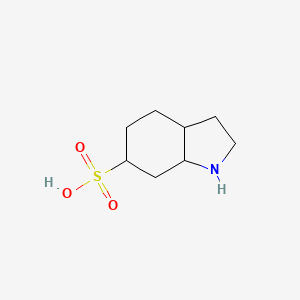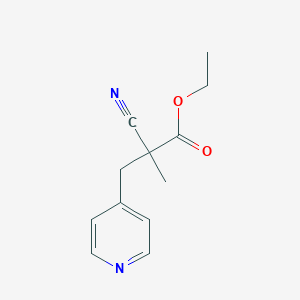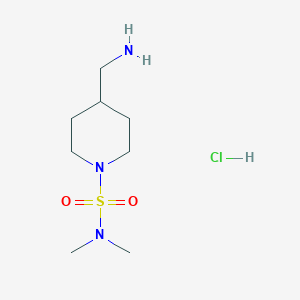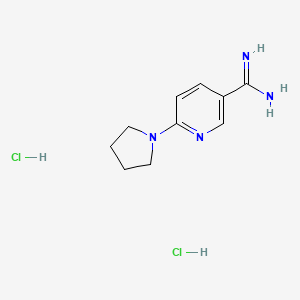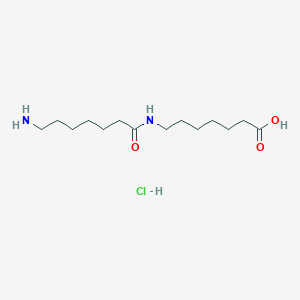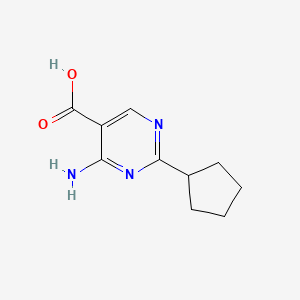
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid
Overview
Description
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid (4-ACPC) is a cyclic organic compound belonging to the family of pyrimidines. It has a molecular formula of C8H11N3O2 and is an important intermediate in the synthesis of both pharmaceuticals and agrochemicals. 4-ACPC has been used in a number of scientific research applications, including the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Specific Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including “4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid”, are being studied for their potential anti-inflammatory effects . They are believed to inhibit the expression and activities of certain vital inflammatory mediators .
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Specific Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including “4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid”, are being studied for their potential anti-inflammatory effects . They are believed to inhibit the expression and activities of certain vital inflammatory mediators .
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Specific Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : Pyrimidines, including “4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid”, are being studied for their potential anti-inflammatory effects . They are believed to inhibit the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
4-amino-2-cyclopentylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-7(10(14)15)5-12-9(13-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHAGZGVAMSNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-cyclopentylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



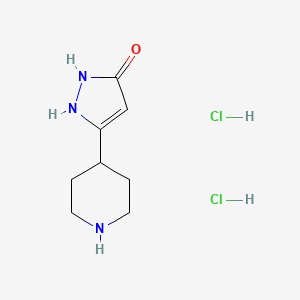
![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)
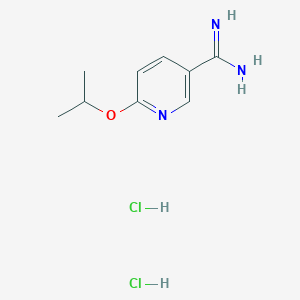
amine hydrochloride](/img/structure/B1378614.png)
